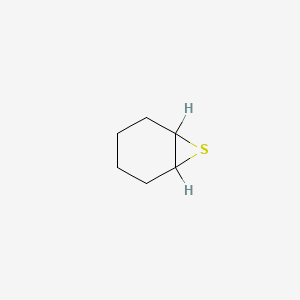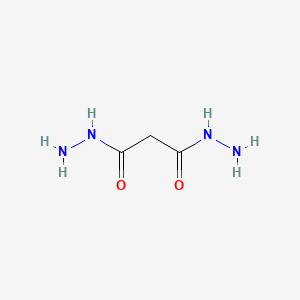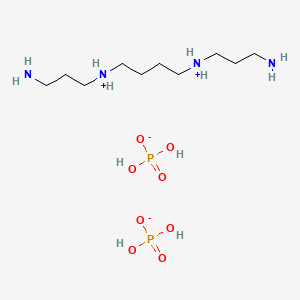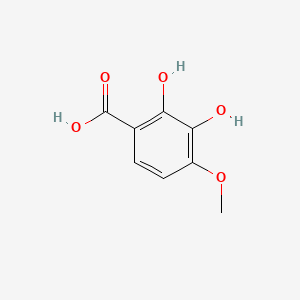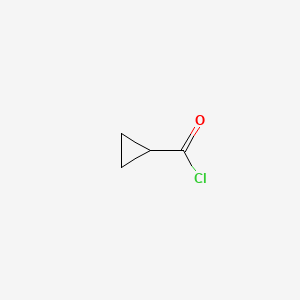
6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound . It is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog, which are types of bicyclic [6 + 6] systems .
Synthesis Analysis
The synthesis of this compound involves various methods . The main sections of the synthesis include the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also part of the synthesis analysis .Molecular Structure Analysis
The molecular structure of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is complex and involves various elements .Chemical Reactions Analysis
The chemical reactions involving “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are diverse and involve various other compounds . The reactions are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Antitumor Activity
A study demonstrated the synthesis and characterization of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione and its metal complexes (Ti(IV), Zn(II), Fe(III), and Pd(II)), which exhibited excellent antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells (Shabani et al., 2009).
Synthesis of Pyrimidine Derivatives
Research on the thermal ene reaction of certain pyrimidine derivatives, leading to the formation of pyrimido[4,5-b]azepines, highlights the chemical versatility and potential for creating novel compounds with significant applications (Inazumi et al., 1994).
Antioxidant Activity
Another study focused on the synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, revealing significant antioxidant activity, which could be beneficial in developing new antioxidant therapies (Kononevich et al., 2014).
Facile Synthesis Techniques
Efforts to develop facile synthesis techniques for pyrimido[4,5-d]pyrimidines via one-pot multicomponent reactions underscore the ongoing research interest in efficient production methods for pyrimidine derivatives with potential biological applications (Shafi et al., 2020).
Structural and Spectral Exploration
The synthesis and exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives provided insights into their structural, spectral, and computational aspects, indicating the potential for diverse applications in materials science and drug development (Ashraf et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(cyclohexylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMAMCMBWRAEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308964 | |
| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
6702-72-3 | |
| Record name | NSC210490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)
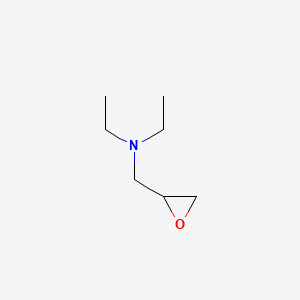
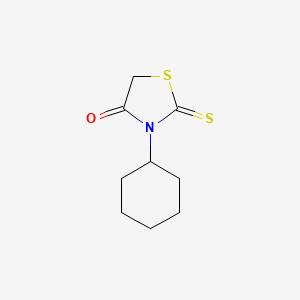
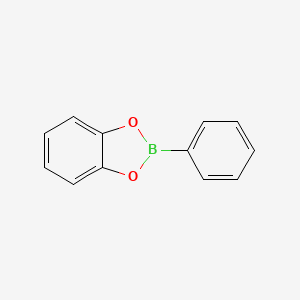

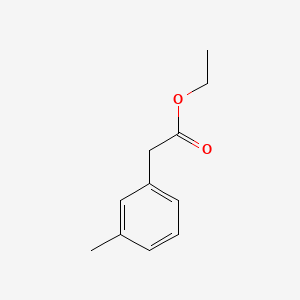
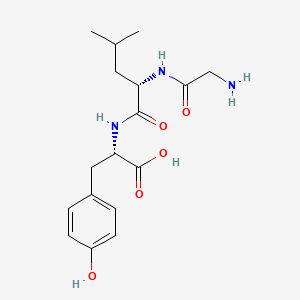
![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)
